molecular formula C18H23N3O4S B2979835 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034522-73-9

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2979835
CAS RN: 2034522-73-9
M. Wt: 377.46
InChI Key: UYDGHUDGPPODIQ-UHFFFAOYSA-N
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Description

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of B-cell malignancies.

Scientific Research Applications

Synthesis and Characterization

The compound 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone represents a class of sulfonamide and amide derivatives with potential bioactivity. A study detailed the synthesis of related sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were synthesized through a reaction involving chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride. Characterized by elemental analysis, 1H NMR, and LCMS, these derivatives were screened for in vitro antimicrobial, antifungal, and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Antimicrobial and Anticancer Potential

The structure and bioactivity of sulfonamide derivatives are a focus of significant interest due to their broad spectrum of biological activities. For instance, some novel sulfones with biologically active hydrazides and other moieties starting from related compounds were synthesized and showed promising in vitro anticancer activity against breast cancer cell lines. This indicates the potential of sulfonamide derivatives in developing new anticancer agents (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).

Molecular Docking and Enzyme Inhibition

The biological activity of sulfonamide derivatives is also explored through molecular docking studies to understand their mechanism of action at the molecular level. For example, compounds synthesized from related structures were tested for in vitro antihuman liver hepatocellular carcinoma cell line (HepG2) efficacy, with some showing better activity than reference drugs. Molecular docking studies provided insights into their potential as dihydrofolate reductase (DHFR) enzyme inhibitors, indicating a promising approach for targeting cancer cells (Bashandy, 2015).

Application in Heterocyclic Synthesis

The versatility of sulfonamide derivatives extends to their utility in heterocyclic synthesis, contributing to the development of novel compounds with enhanced biological activities. Their application in synthesizing new heterocycles highlights the compound's significance in medicinal chemistry and drug discovery (Khalid et al., 2016).

properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-5-3-4-6-16(14)25-13-17(22)21-10-7-15(8-11-21)26(23,24)18-19-9-12-20(18)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGHUDGPPODIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

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